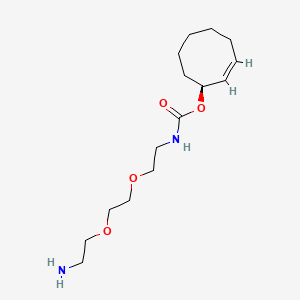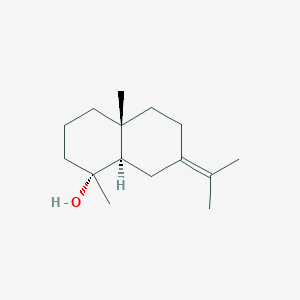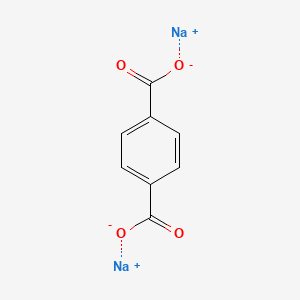
disodium;terephthalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disodium terephthalate is a disodium salt of terephthalic acid, a compound widely recognized for its applications in various fields, particularly in the development of organic electrode materials for sodium-ion batteries . This compound is known for its promising electrochemical properties, ease of synthesis, and environmental friendliness .
Preparation Methods
Synthetic Routes and Reaction Conditions
Disodium terephthalate can be synthesized through the depolymerization of polyethylene terephthalate (PET) using sodium bicarbonate and ethylene glycol at elevated temperatures . The reaction typically involves heating a mixture of PET, sodium bicarbonate, and ethylene glycol at around 180°C, resulting in a high depolymerization rate and the formation of disodium terephthalate .
Industrial Production Methods
In industrial settings, disodium terephthalate is often produced as an intermediate for the preparation of metal-organic frameworks (MOFs) and other advanced materials . The process involves refining crude disodium terephthalate obtained from the depolymerization of PET and ensuring high purity through rigorous inspection and quality control measures .
Chemical Reactions Analysis
Types of Reactions
Disodium terephthalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form terephthalic acid.
Reduction: Reduction reactions can convert disodium terephthalate back to its precursor forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like sodium borohydride for reduction. Substitution reactions often involve nucleophiles or electrophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions include terephthalic acid, various substituted terephthalates, and other derivatives depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Disodium terephthalate has a wide range of scientific research applications:
Mechanism of Action
The mechanism by which disodium terephthalate exerts its effects involves its ability to form complexes by binding to metal ions . This interaction can lead to alterations in the structure and function of proteins, enzymes, and other molecules, making it a valuable compound in various biochemical and industrial processes .
Comparison with Similar Compounds
Similar Compounds
Sodium terephthalate: Similar in structure but differs in its specific applications and properties.
Polycyclohexylenedimethylene terephthalate: A thermoplastic polyester formed from terephthalic acid.
4-Hydroxymethylbenzoic acid: Another derivative of terephthalic acid with distinct properties and uses.
Uniqueness
Disodium terephthalate stands out due to its high electrochemical performance, ease of synthesis, and environmental friendliness . Its ability to act as an effective anode material for sodium-ion batteries highlights its unique position among similar compounds .
Properties
Molecular Formula |
C8H4Na2O4 |
|---|---|
Molecular Weight |
210.09 g/mol |
IUPAC Name |
disodium;terephthalate |
InChI |
InChI=1S/C8H6O4.2Na/c9-7(10)5-1-2-6(4-3-5)8(11)12;;/h1-4H,(H,9,10)(H,11,12);;/q;2*+1/p-2 |
InChI Key |
VIQSRHWJEKERKR-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC(=CC=C1C(=O)[O-])C(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




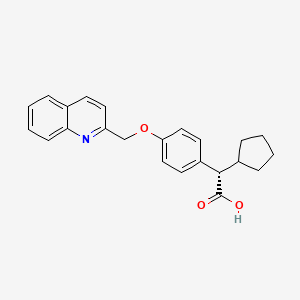
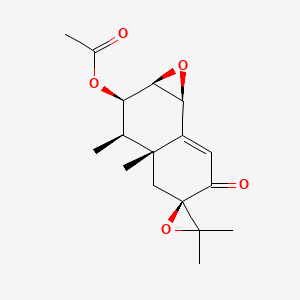
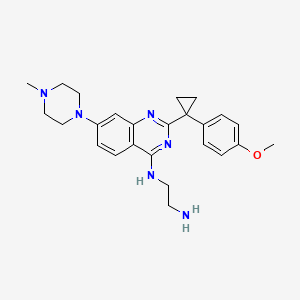
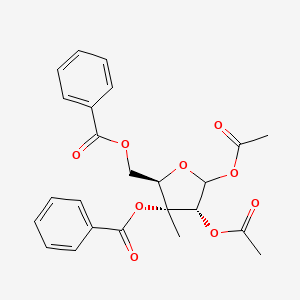
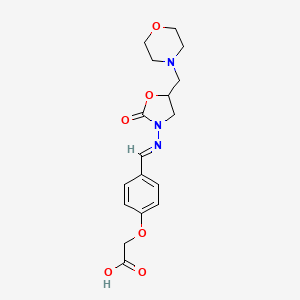
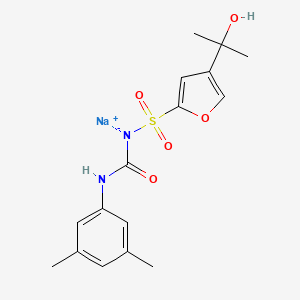
![sodium;[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] 2-[2-[3-(2,2-difluoro-10,12-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)propanoylamino]ethoxycarbonylamino]ethyl phosphate](/img/structure/B12388253.png)
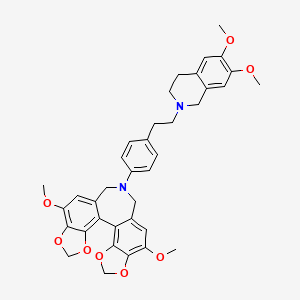
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B12388259.png)

